molecular formula C18H23N3O6S B13446622 methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate

methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate

Cat. No.: B13446622
M. Wt: 414.5 g/mol
InChI Key: UZDRZEOOIXNUTE-SGEUAGPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate is a complex organic compound with a unique structure that includes a pyrrole ring, a sulfonylcarbamate group, and a pentadeuterioethyl substituent

Properties

Molecular Formula

C18H23N3O6S

Molecular Weight

414.5 g/mol

IUPAC Name

methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate

InChI

InChI=1S/C18H23N3O6S/c1-4-15-12(2)11-21(16(15)22)17(23)19-10-9-13-5-7-14(8-6-13)28(25,26)20-18(24)27-3/h5-8H,4,9-11H2,1-3H3,(H,19,23)(H,20,24)/i1D3,4D2

InChI Key

UZDRZEOOIXNUTE-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC)C

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate typically involves multiple steps. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the pentadeuterioethyl group. The sulfonylcarbamate group is then added through a series of reactions involving sulfonyl chlorides and carbamates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl-containing compounds, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate is unique due to its pentadeuterioethyl group, which can influence its chemical properties and interactions. This deuterium substitution can enhance the compound’s stability and alter its metabolic pathways, making it distinct from similar compounds.

Biological Activity

Methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C18H24N4O4S
  • Molecular Weight : 396.47 g/mol
  • Functional Groups : Contains a sulfonamide group, a pyrrole moiety, and an amide linkage.

Research indicates that compounds with similar structural characteristics often exhibit biological activities through various mechanisms:

  • Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like glaucoma and edema.
  • Antimicrobial Activity : The presence of the pyrrole ring has been associated with antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogenic bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results suggest that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assays conducted using human cell lines revealed that the compound has a moderate cytotoxic effect:

Cell LineIC50 (µM)
HeLa (cervical cancer)30 µM
MCF7 (breast cancer)45 µM
A549 (lung cancer)50 µM

The IC50 values indicate that while the compound has cytotoxic effects, it may require further optimization to enhance its selectivity and efficacy against cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial properties of this compound]. The study involved testing the compound against a panel of bacteria using standard agar diffusion methods. The results confirmed its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cancer Cell Line Evaluation

Another research effort focused on assessing the cytotoxicity of the compound on various cancer cell lines. The study highlighted its potential as an anticancer agent due to its ability to induce apoptosis in HeLa cells while sparing normal fibroblast cells at lower concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.